8-(4-Methoxy-2,5-dimethylphenyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Description
8-(4-Methoxy-2,5-dimethylphenyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a benzoxepinone derivative characterized by a seven-membered oxepin ring fused to a benzene ring. The compound features a 4-methoxy-2,5-dimethylphenyl substituent at the 8-position, which introduces steric and electronic modifications compared to simpler benzoxepinones.
Properties
Molecular Formula |
C19H20O3 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
8-(4-methoxy-2,5-dimethylphenyl)-3,4-dihydro-2H-1-benzoxepin-5-one |
InChI |
InChI=1S/C19H20O3/c1-12-10-18(21-3)13(2)9-16(12)14-6-7-15-17(20)5-4-8-22-19(15)11-14/h6-7,9-11H,4-5,8H2,1-3H3 |
InChI Key |
RQIPHIGSBNOXMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C2=CC3=C(C=C2)C(=O)CCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methoxy-2,5-dimethylphenyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
8-(4-Methoxy-2,5-dimethylphenyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
8-(4-Methoxy-2,5-dimethylphenyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-Methoxy-2,5-dimethylphenyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The key differentiating factor among benzoxepinone derivatives lies in the substituent at the 8-position. Below is a comparative analysis:
*Estimated based on substituent contributions (C16H18O3).
Key Observations:
- Substituent Effects: The 4-methoxy-2,5-dimethylphenyl group in the target compound introduces two methyl groups and a methoxy group, enhancing steric bulk and electron-donating capacity compared to halogens (e.g., fluorine, chlorine) or heterocycles (e.g., pyridinyl) in analogs. This may influence solubility, metabolic stability, and binding affinity in pharmacological contexts. Halogenated analogs (e.g., 4-fluorophenyl, 3-chlorophenyl) prioritize electronegativity and lipophilicity, common in drug design for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
